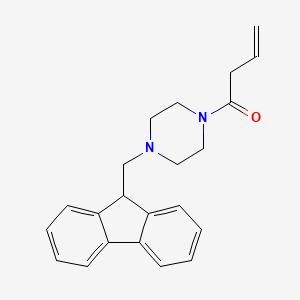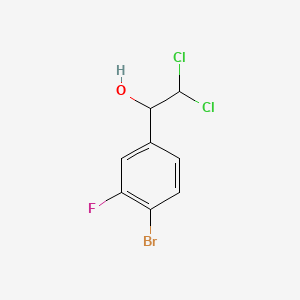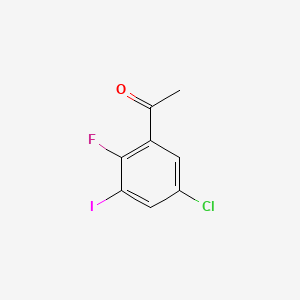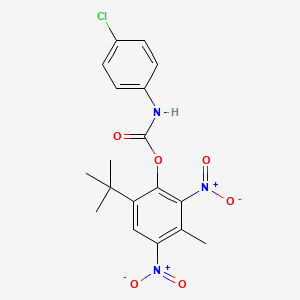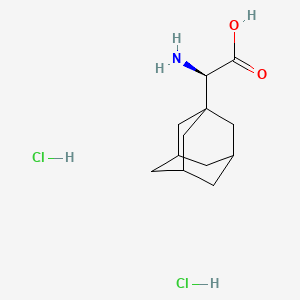
(R)-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride is a chiral amino acid derivative It is characterized by the presence of an adamantane moiety, which is a tricyclic hydrocarbon, and an aminoacetic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with adamantane, which is functionalized to introduce the amino group.
Functionalization: The adamantane is subjected to bromination to form 1-bromoadamantane.
Amination: The bromoadamantane undergoes a nucleophilic substitution reaction with glycine to form the amino acid derivative.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of ®-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride may involve large-scale synthesis using similar steps as described above, with optimization for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to an amine or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce a variety of substituted amino acids.
Applications De Recherche Scientifique
®-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties.
Biological Studies: It serves as a probe in biochemical studies to understand protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the development of catalysts and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid and hydrophobic framework that can enhance binding affinity and selectivity. The aminoacetic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: The parent hydrocarbon structure, used in various applications including antiviral drugs.
1-Bromoadamantane: An intermediate in the synthesis of adamantane derivatives.
Glycine: The simplest amino acid, used as a building block in peptide synthesis.
Uniqueness
®-2-Adamantan-1-YL-2-aminoacetic acid dihydrochloride is unique due to the combination of the adamantane moiety and the aminoacetic acid group. This structural feature imparts distinct physicochemical properties and biological activities, making it valuable in diverse research and industrial applications.
Propriétés
Formule moléculaire |
C12H21Cl2NO2 |
|---|---|
Poids moléculaire |
282.20 g/mol |
Nom IUPAC |
(2R)-2-(1-adamantyl)-2-aminoacetic acid;dihydrochloride |
InChI |
InChI=1S/C12H19NO2.2ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;;/h7-10H,1-6,13H2,(H,14,15);2*1H/t7?,8?,9?,10-,12?;;/m0../s1 |
Clé InChI |
BNAWHUSMQMCKNC-FOQFFWTASA-N |
SMILES isomérique |
C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N.Cl.Cl |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


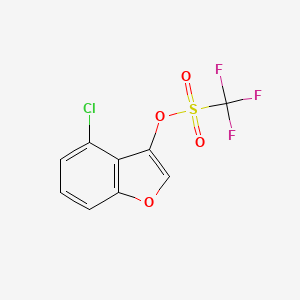
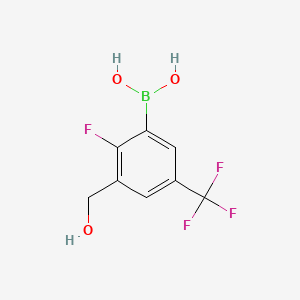
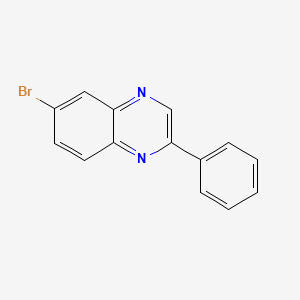
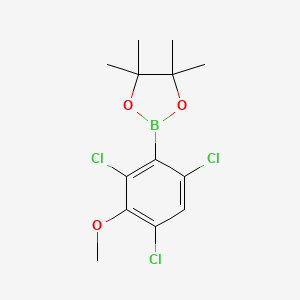

![(5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B14024069.png)

